3-Ethyl-2,5,6-trimethylbenzoxazolium iodide

Cyanine dye synthesis Spectral sensitization Photographic emulsions

3-Ethyl-2,5,6-trimethylbenzoxazolium iodide (CAS 62509-87-9, molecular formula C₁₂H₁₆INO, MW 317.17 g/mol) is a quaternary benzoxazolium salt bearing a 2,5,6-trimethyl substitution pattern on the heterocyclic ring and an N-ethyl quaternizing group. It exists as a solid powder at ambient temperature and is listed on the EPA TSCA Inventory (DTXSID80886480) with 'Active' designation in the 2024 CDR cycle, confirming its recognized status in US chemical commerce.

Molecular Formula C12H16INO
Molecular Weight 317.17 g/mol
CAS No. 62509-87-9
Cat. No. B12882869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-2,5,6-trimethylbenzoxazolium iodide
CAS62509-87-9
Molecular FormulaC12H16INO
Molecular Weight317.17 g/mol
Structural Identifiers
SMILESCC[N+]1=C(OC2=C1C=C(C(=C2)C)C)C.[I-]
InChIInChI=1S/C12H16NO.HI/c1-5-13-10(4)14-12-7-9(3)8(2)6-11(12)13;/h6-7H,5H2,1-4H3;1H/q+1;/p-1
InChIKeyQCJKBLIAOOLJMV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-2,5,6-trimethylbenzoxazolium Iodide (CAS 62509-87-9): Core Identity & Regulatory Standing for Procurement Assessment


3-Ethyl-2,5,6-trimethylbenzoxazolium iodide (CAS 62509-87-9, molecular formula C₁₂H₁₆INO, MW 317.17 g/mol) is a quaternary benzoxazolium salt bearing a 2,5,6-trimethyl substitution pattern on the heterocyclic ring and an N-ethyl quaternizing group . It exists as a solid powder at ambient temperature and is listed on the EPA TSCA Inventory (DTXSID80886480) with 'Active' designation in the 2024 CDR cycle, confirming its recognized status in US chemical commerce [1]. The compound serves primarily as a versatile quaternary heterocyclic intermediate, with its iodide counterion enabling subsequent nucleophilic displacement or metathesis reactions in the synthesis of functional dyes, fluorescent probes, and specialized organic materials .

Why Generic 'Benzoxazolium Iodide' Substitution Fails: The Critical Impact of Methyl Substitution on Ring Electronics and Downstream Dye Properties


The 2,5,6-trimethyl substitution pattern on 3-Ethyl-2,5,6-trimethylbenzoxazolium iodide is not merely decorative; it fundamentally alters the electron density of the benzoxazole ring, which dictates both the reactivity in condensation reactions and the photophysical properties of the resulting cyanine dyes. Non-methylated or differently methylated benzoxazolium salts yield dyes with measurably distinct absorption maxima (λmax) and aggregation behavior, a feature explicitly exploited in the patented design of infra-red sensitizing dyes where specific benzoxazole substitution is essential for spectral tuning [1]. Substituting a generic 2-methylbenzoxazolium or 3-ethylbenzoxazolium salt would produce a different chromophore with altered spectral sensitivity, potentially rendering the material unsuitable for its intended application [1]. Furthermore, the iodide counterion provides a defined leaving group for quaternization or salt metathesis; changing the anion (e.g., to tosylate or perchlorate) modifies solubility and downstream reactivity, which can be detrimental in finely tuned synthetic protocols [2].

Quantitative Differentiation Evidence: 3-Ethyl-2,5,6-Trimethylbenzoxazolium Iodide vs. Closest Analogs


Spectral Differentiation: Shifted Absorption Maxima in Derived Cyanine Dyes vs. Non-methylated or 2-Methyl-Only Analogs

Benzoxazole cyanine dyes derived from quaternary salts with specific methyl substitution patterns exhibit distinct absorption maxima (λmax) in the green-to-infrared region. The 2,5,6-trimethyl substitution on the benzoxazole ring, as provided by 3-ethyl-2,5,6-trimethylbenzoxazolium iodide, produces a bathochromic shift relative to dyes derived from unsubstituted or 2-methyl-only benzoxazolium precursors due to enhanced electron donation into the chromophore. In the context of benzoxazole heptamethine cyanine dyes designed for infra-red sensitization, the patent literature demonstrates that the 2,5,6-trimethylbenzoxazole nucleus is explicitly selected among a narrow set of nuclei to achieve the requisite IR sensitivity range (700–900 nm) for laser diode and LED exposure sources [1]. Without this substitution pattern, the dye absorption would fall outside the intended operating window of the imaging system, resulting in functional failure [1].

Cyanine dye synthesis Spectral sensitization Photographic emulsions Absorption λmax tuning

Counterion-Dependent Reactivity: Iodide vs. Tosylate or Perchlorate in Nucleophilic Displacement and Salt Metathesis

The iodide anion in 3-ethyl-2,5,6-trimethylbenzoxazolium iodide serves as an excellent leaving group for nucleophilic substitution and metathesis reactions, a property deliberately utilized in the synthesis of cyanine dyes where the iodide is displaced during condensation with orthoesters or methine chain precursors [1]. In contrast, the corresponding tosylate or perchlorate salts of benzoxazolium compounds exhibit lower solubility in organic media and reduced reactivity in nucleophilic displacement, potentially leading to slower reaction kinetics or the need for harsher conditions [1]. The iodide form is the preferred precursor in classic dye condensation protocols; for example, the preparation of bis-[3-ethyl-5,6-dimethylbenzoxazole-(2)]-trimethinecyanine iodide explicitly employs the ethiodide salt of the benzoxazole as the starting material [2].

Quaternization reactions Counterion exchange Synthetic intermediate reactivity Nucleophilic substitution

Ring Methylation Pattern Dictates Downstream Dye Performance: Comparative Photographic Efficiency in Benzoxazole Cyanine Dye Series

A systematic study of seven benzoxazole cyanine dyes characterized by HPLC, FAB-MS, and UV-Vis spectroscopy demonstrated that the precise substitution pattern on the benzoxazole ring directly influences both the wavelength of monomeric absorption and the ability of the dye to form J-aggregates on silver halide grains, which is critical for photographic sensitivity and contrast [1]. While the study encompasses a range of benzoxazole nuclei, the 2,5,6-trimethyl-substituted nucleus (derived from 3-ethyl-2,5,6-trimethylbenzoxazolium iodide) falls within the subset exhibiting enhanced green sensitization, with aggregate formation leading to a sharp, red-shifted J-band relative to the monomer [1]. This aggregation behavior is structure-dependent; dyes synthesized from benzoxazolium salts lacking the 5- or 6-methyl groups exhibit altered aggregation propensity and diminished photographic performance in T-grain emulsions [1].

Photographic emulsion sensitization Cyanine dye aggregation J-aggregate formation Sensitivity and contrast

Antimicrobial Scaffold Potency: Benzoxazolium Salts vs. Benzimidazolium and Neutral Benzoxazole Derivatives

In a comparative in vitro antimicrobial evaluation, benzoxazolium and benzothiazolium salts demonstrated superior activity relative to 1,3-disubstituted benzimidazolium salts and neutral 2-substituted benzoxazole/benzothiazole derivatives against a panel of standard strains including Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212), Escherichia coli (ATCC 25922), and Pseudomonas aeruginosa (ATCC 27853) [1]. Minimum inhibitory concentrations (MICs) for the active benzoxazolium salts ranged from 50 to 200 μg/mL, while the neutral benzoxazole analogs showed negligible activity at equivalent concentrations, confirming that the quaternary ammonium character of the benzoxazolium cation is a key determinant of antimicrobial potency [1]. Although 3-ethyl-2,5,6-trimethylbenzoxazolium iodide was not among the specific salts tested in this particular study, the class-level structure–activity relationship strongly supports the antimicrobial relevance of benzoxazolium iodide salts with alkyl substitution.

Antimicrobial activity Benzoxazolium salts MIC values Gram-positive bacteria

Physical Form and Purity: Powder Consistency vs. Hygroscopic Bromide or Chloride Analogs in Synthetic Handling

3-Ethyl-2,5,6-trimethylbenzoxazolium iodide is supplied as a solid powder, which facilitates accurate weighing and transfer in synthetic workflows . In contrast, the corresponding bromide and chloride salts of benzoxazolium compounds are often hygroscopic, absorbing atmospheric moisture during storage and handling, which introduces weighing errors and can compromise moisture-sensitive reactions. The iodide salt is also characterized by established purity benchmarks; the parent benzoxazole (2,5,6-trimethylbenzoxazole, CAS 19219-98-8) is commercially available at >98.0% HPLC purity with a melting point of 92.0–95.0 °C, providing a reference for the purity level achievable for the quaternized derivative . While vendor-specific purity data for the iodide salt vary, the expectation of high organic purity (>97%) is standard for this compound class when sourced from reputable suppliers cataloging it under CAS 62509-87-9.

Physical state Solid handling Hygroscopicity Purity specification

Decision-Guiding Application Scenarios: When to Choose 3-Ethyl-2,5,6-Trimethylbenzoxazolium Iodide Over Alternatives


Synthesis of Cyanine Dyes for Spectral Sensitization of Photographic Emulsions or Optical Recording Media

When the synthetic objective is a benzoxazole-based cyanine dye requiring specific absorption in the green-to-near-IR region, 3-ethyl-2,5,6-trimethylbenzoxazolium iodide is the required quaternary intermediate. The 2,5,6-trimethyl substitution pattern produces a bathochromic shift in the final dye relative to non- or less-methylated analogs, as documented in the patent literature for IR-sensitizing dyes [1]. The iodide counterion enables efficient condensation with orthoesters or aldehydes under standard conditions, and its non-hygroscopic solid form ensures accurate stoichiometry in small-scale dye synthesis . This scenario applies to both academic dye chemistry research and industrial production of spectral sensitizers for silver halide photography, photothermographic materials, or optical data storage.

Quaternary Ammonium Salt Screening for Antimicrobial Drug Discovery

In structure–activity relationship (SAR) campaigns targeting novel antimicrobial agents, benzoxazolium iodide salts represent a privileged scaffold. Published comparative data demonstrate that benzoxazolium quaternary salts outperform neutral benzoxazoles and benzimidazolium salts in terms of in vitro antimicrobial potency, with MIC values in the 50–200 μg/mL range against clinically relevant Gram-positive and Gram-negative strains [1]. 3-Ethyl-2,5,6-trimethylbenzoxazolium iodide, with its balanced hydrophobic (methyl, ethyl) and ionic character, is a logical candidate for inclusion in focused libraries exploring the effect of ring methylation on antimicrobial potency and selectivity. Procurement of this specific compound enables direct benchmarking against the published benzoxazolium series.

Fluorescent Probe Development Leveraging Benzoxazolium Cation Photophysics

Benzoxazolium-derived dyes are increasingly employed as fluorescent probes for biomolecular detection, with recent studies demonstrating that benzoxazolium-based monomethine cyanine dyes exhibit strong fluorescence turn-on upon binding to dsDNA and dsRNA, accompanied by mitochondrial localization in live cells [1]. The 2,5,6-trimethyl substitution on the benzoxazole ring influences both the DNA-binding affinity and the fluorescence quantum yield of the resulting probes through steric and electronic modulation of the chromophore. Researchers developing new DNA intercalating dyes or mitochondrial stains should procure 3-ethyl-2,5,6-trimethylbenzoxazolium iodide as the precursor for constructing 2,5,6-trimethylbenzoxazole-containing asymmetric cyanine dyes, enabling systematic comparison of this substitution pattern against other benzoxazolium variants.

Specialty Organic Synthesis Requiring a Well-Defined Quaternary Heterocyclic Electrophile

Beyond dye chemistry, 3-ethyl-2,5,6-trimethylbenzoxazolium iodide serves as a reliable electrophilic building block for constructing more complex benzoxazolium derivatives via nucleophilic substitution at the 2-position or anion metathesis. The iodide leaving group is superior to tosylate or chloride for many transformations, as established by classic nucleofugality principles [1]. Its solid, non-hygroscopic nature and commercial availability with documented purity specifications make it preferable over custom-synthesized benzoxazolium salts when reproducibility and ease of handling are paramount, such as in process chemistry development or multi-step total synthesis routes.

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